![molecular formula C16H19N3O4S2 B2846908 3-(2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one CAS No. 2034421-76-4](/img/structure/B2846908.png)
3-(2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C16H19N3O4S2 and its molecular weight is 381.47. The purity is usually 95%.
BenchChem offers high-quality 3-(2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Inhibition of Human Uridine Phosphorylase-1 (hUP1)
This compound, also known as CPBMF65, is a synthetic inhibitor of human uridine phosphorylase-1 (hUP1), an enzyme that controls the cellular concentration of uridine . Uridine is a natural pyrimidine nucleoside involved in cellular processes such as RNA synthesis .
Reduction of HepG2 Cell Proliferation
CPBMF65 has been shown to reduce the proliferation of HepG2 cells, a human liver cancer cell line . This reduction is primarily achieved through cell cycle arrest and senescence, increasing intracellular uridine levels, and maintaining reduced cell proliferation during chronic treatment .
Potential Biochemical Modulator
Uridine, the concentration of which is controlled by hUP1, is considered a promising biochemical modulator . It can reduce the toxicity caused by chemotherapy drugs without damaging their antitumor activity .
Research in Liver Cancer Treatment
Liver cancer (HCC) is the most common type of primary liver tumor and the second leading cause of cancer-related deaths worldwide . Current therapies are controversial, and more research is needed to determine effective treatments . The use of CPBMF65 in liver cancer treatment is a subject of ongoing research .
Wirkmechanismus
Target of Action
It is known that pyrimidine derivatives, including modified pyrimidine nucleosides, have been found to exhibit anticancer , antitubercular , anti-HIV , and other activities against various diseases and infections .
Mode of Action
It is known that the compound exhibits a ph-responsive self-assembling behavior in an aqueous solution due to the aspartic acid moieties . This suggests that the compound may interact with its targets in a pH-dependent manner.
Biochemical Pathways
The compound’s ph-responsive self-assembling behavior suggests that it may influence pathways related to ph regulation and cellular assembly .
Pharmacokinetics
The compound’s ph-responsive self-assembling behavior suggests that its bioavailability may be influenced by the ph of the environment .
Result of Action
It is known that the compound’s aggregates can be repeatedly transformed between nanowires and nanosheets by changing the ph, and can be used as templates for silver nanofibers or silver nanosheets . This suggests that the compound may have applications in the fabrication of functional supramolecular assemblies and materials .
Action Environment
The compound’s action, efficacy, and stability are likely influenced by environmental factors such as pH. The compound exhibits a pH-responsive self-assembling behavior, suggesting that its action and efficacy may vary depending on the pH of the environment .
Eigenschaften
IUPAC Name |
3-[2-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-2-oxoethyl]-6-methylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S2/c1-12-9-15(20)19(11-17-12)10-16(21)18-5-4-14(13-3-2-7-24-13)25(22,23)8-6-18/h2-3,7,9,11,14H,4-6,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSKITXKDZOGPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.